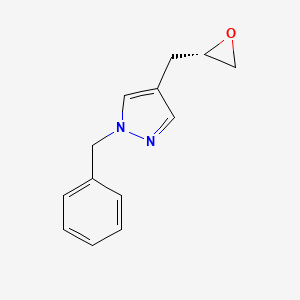

(s)-1-Benzyl-4-glycidylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[[(2S)-oxiran-2-yl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)8-15-9-12(7-14-15)6-13-10-16-13/h1-5,7,9,13H,6,8,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIOJQYGJFJVPY-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CN(N=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CC2=CN(N=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Benzyl 4 Glycidylpyrazole

Enantioselective Strategies for Epoxide Functionalization Leading to Glycidylpyrazoles

The creation of the chiral epoxide ring, the glycidyl (B131873) group, is a critical step in the synthesis of the target molecule. Enantioselective methods are paramount to ensure the desired (S)-configuration.

Catalytic Asymmetric Ring-Opening Reactions of meso-Epoxides with Pyrazole (B372694) Nucleophiles

A powerful strategy for the enantioselective synthesis of β-pyrazole-substituted alcohols, precursors to glycidylpyrazoles, involves the asymmetric ring-opening (ARO) of meso-epoxides with pyrazole derivatives. nih.gov Research has demonstrated that a chiral catalyst system can effectively desymmetrize a meso-epoxide, leading to a product with high enantiomeric excess.

A notable example of such a system employs a scandium triflate (Sc(OTf)₃) complex with an N,N'-dioxide ligand. In the presence of 1 mol% of this complex, various meso-epoxides react with pyrazole nucleophiles to yield the corresponding β-pyrazole-substituted alcohols with excellent enantioselectivity and high yields. nih.gov This method is highly efficient and practical for generating the desired chiral core structure. nih.gov The proposed transition state model suggests a well-organized assembly of the scandium catalyst, the pyrazole, and the epoxide, which dictates the facial selectivity of the nucleophilic attack. nih.gov

The application of chiral metal-salen complexes has also been extensively studied for the asymmetric ring-opening of epoxides. acs.orgunits.it Chiral (salen)CrN₃ complexes, for instance, have proven optimal for the addition of azidotrimethylsilane (B126382) (TMSN₃) to meso-epoxides. acs.org Mechanistic studies indicate a cooperative activation of both the epoxide and the nucleophile by two different metal centers. acs.org While not explicitly demonstrated with pyrazole nucleophiles for this specific system, the underlying principles of activating the epoxide with a chiral Lewis acidic metal complex are broadly applicable. acs.orgunits.it

Furthermore, chiral allene-containing bisphosphine oxides have been developed as effective organocatalysts for the enantioselective ring-opening of meso-epoxides with silicon tetrachloride (SiCl₄). organic-chemistry.orgnih.gov These C₂-symmetric ligands create a chiral environment that leads to high enantioselectivity in the formation of chlorohydrins, which can be subsequently converted to epoxides. organic-chemistry.orgnih.gov

| Catalyst System | Nucleophile | Epoxide Type | Enantioselectivity (ee) | Reference |

| N,N'-dioxide-Sc(OTf)₃ | Pyrazole | meso-Epoxide | Excellent | nih.gov |

| (salen)CrN₃ | TMSN₃ | meso-Epoxide | Optimal | acs.org |

| Allene-containing bisphosphine oxide | SiCl₄ | meso-Epoxide | High | organic-chemistry.orgnih.gov |

Chiral Auxiliaries and Catalysts in Epoxide Synthesis

An alternative to the asymmetric ring-opening is the direct enantioselective epoxidation of an appropriate alkene precursor. This can be achieved through the use of chiral catalysts or by employing a chiral auxiliary. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov In the context of synthesizing (S)-1-benzyl-4-glycidylpyrazole, a chiral auxiliary could be attached to a pyrazole precursor containing an allyl group. The auxiliary would then direct the epoxidation of the double bond to favor the (S)-configuration. After the epoxidation, the auxiliary is removed to yield the final product.

More commonly, chiral catalysts are employed for the asymmetric epoxidation of alkenes. The Sharpless asymmetric epoxidation, for example, is a well-established method for the enantioselective epoxidation of prochiral allylic alcohols using a titanium-tartrate complex. d-nb.info A related approach is the kinetic resolution of chiral allylic alcohols, which often yields the anti-diastereomer of the epoxy alcohol. d-nb.info

Recent advancements have led to the development of highly syn-selective epoxidation methods for terminal allylic alcohols. A titanium salalen complex has been shown to be an outstanding catalyst for the syn-selective epoxidation of terminal secondary allylic alcohols and ethers, using aqueous hydrogen peroxide as the oxidant. d-nb.infoorganic-chemistry.org This method provides high diastereoselectivity, even at low catalyst loadings. d-nb.infoorganic-chemistry.org Furthermore, chiral vanadium complexes with C₂-symmetric bishydroxamic acid ligands have been developed for the asymmetric epoxidation of allylic alcohols, showing high enantioselectivity, particularly for Z-olefins. beilstein-journals.org

Regioselective Introduction of the Benzyl (B1604629) Moiety on Pyrazole Precursors

The pyrazole ring has two nitrogen atoms, and the regioselective alkylation to obtain the desired N-1 isomer is a crucial synthetic challenge.

N-Alkylation and Benzylation Approaches for Pyrazole Derivatives

The direct N-alkylation of the pyrazole ring with a benzyl halide is a common strategy. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base and solvent used, as well as the substituents on the pyrazole ring. researchgate.net

A highly regioselective protocol for the N-1 alkylation of indazoles (benzo[c]pyrazoles), which share the pyrazole core, has been developed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). researchgate.net This system has shown excellent N-1 selectivity for a range of substituted indazoles when reacted with alkyl bromides. researchgate.net The steric and electronic effects of the substituents on the pyrazole ring play a significant role in directing the alkylation to either the N-1 or N-2 position. researchgate.net

For pyrazoles themselves, a systematic study on N-substitution reactions under basic conditions has demonstrated that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N-1 alkylation. semanticscholar.org Computational studies have justified this regioselectivity based on steric effects. semanticscholar.org

A catalyst-free Michael addition has also been reported for the highly regioselective N-1 alkylation of 1H-pyrazoles, achieving excellent yields and regioselectivity (>99.9:1 for N1/N2). nih.gov This method is applicable to a wide range of substituted pyrazoles. nih.gov In the context of synthesizing (S)-1-benzyl-4-glycidylpyrazole, this would involve the reaction of a 4-glycidylpyrazole precursor with a suitable benzyl electrophile under these optimized conditions.

The use of copper catalysis has also been explored for the C-benzylation of nitroalkanes, which proceeds via a thermal redox mechanism. nih.gov While this is a C-alkylation, it highlights the use of metal catalysis in forming benzyl-substituted compounds. For N-alkylation of pyrazoles, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes with diarylbromomethane via a proposed Sₙ1-like mechanism. nih.gov

| Method | Base/Catalyst | Solvent | Regioselectivity (N1) | Reference |

| N-Alkylation | NaH | THF | >99% (for certain substituted indazoles) | researchgate.net |

| N-Alkylation | K₂CO₃ | DMSO | High | semanticscholar.org |

| Michael Addition | Catalyst-free | - | >99.9:1 | nih.gov |

Formation of the Glycidyl Group in Pyrazole-Containing Frameworks

The final key transformation is the formation of the glycidyl group, which is an oxirane (epoxide) attached to a methylene (B1212753) group.

Epoxidation Reactions for Chiral Glycidyl Structures

If the synthetic strategy involves the late-stage formation of the epoxide, the epoxidation of a 1-benzyl-4-allylpyrazole precursor would be the key step. The stereochemistry of this epoxidation is critical.

As discussed in section 2.1.2, several methods for asymmetric epoxidation exist. For a 1-benzyl-4-allylpyrazole, which is not an allylic alcohol, methods like the Sharpless epoxidation would not be directly applicable. However, the use of a titanium salalen catalyst, which is effective for non-functionalized terminal olefins, could be a viable option. d-nb.infoorganic-chemistry.org

The epoxidation of triterpenic allylic alcohols has been studied, where the stereodirecting effect of the allylic hydroxyl group is significant. In the absence of such a directing group, as in 1-benzyl-4-allylpyrazole, the facial selectivity would be primarily controlled by the chiral catalyst or reagent used.

The choice of oxidant is also important. Meta-chloroperoxybenzoic acid (mCPBA) is a common reagent for epoxidation. For asymmetric versions, chiral dioxiranes generated in situ from a ketone and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone) can be employed.

Ultimately, the successful synthesis of (S)-1-benzyl-4-glycidylpyrazole hinges on the judicious selection and combination of these advanced methodologies to control both the regioselectivity of the benzylation and the enantioselectivity of the glycidyl group formation.

Nucleophilic Attack on Glycidyl Ethers and Related Epoxides by Azoles: Mechanistic Considerations

The formation of the pyrazole ring system often involves the nucleophilic attack of a pyrazole derivative on an electrophilic substrate. In the context of synthesizing (S)-1-Benzyl-4-glycidylpyrazole, the key step is the reaction of an appropriately substituted pyrazole with a glycidyl derivative. Azoles, including pyrazoles and imidazoles, can act as effective nucleophiles in reactions with perfluorocycloalkenes, leading to the substitution of fluorine atoms. nih.gov This reactivity highlights the nucleophilic character of azoles, which is central to the formation of the desired glycidylpyrazole.

The reaction mechanism can be influenced by several factors, including the nature of the reactants and the reaction conditions. For instance, studies on the reaction of indoles with aryl fluorides have shown that the process can proceed through a borderline mechanism that is subject to general base catalysis. nih.gov This suggests that the nucleophilic substitution is neither purely stepwise nor concerted but exists on a mechanistic continuum. nih.gov In the synthesis of glycidyl ethers from fatty alcohols and epichlorohydrin (B41342), a proposed mechanism involves two concerted SN2 reactions, where a deprotonated alcohol acts as the nucleophile. chalmers.se This type of mechanism, involving the opening and closing of the epoxide ring, is relevant to the formation of (S)-1-Benzyl-4-glycidylpyrazole.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.com The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. researchgate.net

The application of microwave irradiation can be particularly advantageous in the synthesis of glycidylpyrazoles. The enhanced heating can promote the nucleophilic attack of the pyrazole on the glycidyl epoxide, potentially reducing reaction times from hours to minutes. chemicaljournals.com The choice of solvent is also a critical factor in MAOS, as polar solvents absorb microwave energy more efficiently. researchgate.net However, solvent-free conditions are also being explored as a greener alternative. chemicaljournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection | Direct interaction with polar molecules |

| Heating Speed | Slow and non-uniform | Rapid and uniform chemicaljournals.com |

| Reaction Time | Often hours | Can be reduced to minutes or seconds chemicaljournals.com |

| Energy Consumption | Higher | Generally lower chemicaljournals.com |

| Yields | Variable | Often improved |

| Side Reactions | More prevalent | Often reduced |

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. chemicaljournals.com In the context of glycidylpyrazole synthesis, eliminating the solvent can offer several benefits, including simplified work-up procedures and reduced waste generation.

A notable example of a solvent-free approach is the synthesis of glycidyl ethers from fatty alcohols and epichlorohydrin using a solid base and a phase transfer catalyst. chalmers.se This method avoids the use of hazardous organic solvents and corrosive catalysts like tin(IV) chloride. chalmers.se The solid base deprotonates the alcohol, and the phase transfer catalyst facilitates the reaction with epichlorohydrin in the liquid phase. chalmers.se This strategy could be adapted for the synthesis of (S)-1-Benzyl-4-glycidylpyrazole, where the pyrazole would act as the nucleophile. The absence of a solvent in microwave-assisted synthesis has also been shown to be effective, for example, in the preparation of acetylsalicylic acid. chemicaljournals.com

Isolation and Stereochemical Purification Techniques

Following the synthesis of (S)-1-Benzyl-4-glycidylpyrazole, the crucial next step is the isolation and purification of the enantiopure product. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the separation of enantiomers a critical process. slideshare.netmdpi.com

Chromatographic techniques are indispensable for the purification of organic compounds, including the separation of enantiomers. youtube.comkhanacademy.orgyoutube.com These methods rely on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. youtube.comchromatographydirect.com

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a valuable technique for the purification of small quantities of compounds, typically in the milligram to gram range. sorbtech.comrochester.edu It utilizes a thicker layer of adsorbent (e.g., silica (B1680970) gel) on a glass plate compared to analytical TLC. silicycle.comchemrxiv.org The crude mixture is applied as a band, and after development, the separated bands of interest are scraped off the plate, and the pure compound is extracted from the adsorbent. rochester.eduresearchgate.net This method is particularly useful for separating compounds with very similar retention factors that may be difficult to resolve by column chromatography. chemrxiv.org

Column Chromatography: Column chromatography is a widely used purification technique where the stationary phase is packed into a glass column. youtube.comyoutube.comyoutube.com The mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through, carrying the components at different rates based on their polarity. youtube.comyoutube.com Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase. youtube.com

Flash Chromatography: Flash chromatography is a modification of column chromatography that uses pressure to speed up the flow of the mobile phase, resulting in faster separations. chromatographydirect.comchromatographyonline.com It is a highly efficient method for routine purification in organic synthesis and is widely used in the pharmaceutical industry for the isolation of bioactive molecules. chromatographydirect.comchromatographyonline.comwfu.edu The choice of solvent system is critical for achieving good separation and is often determined by preliminary analysis using TLC. youtube.comrochester.edu For compounds that are sensitive to acidic conditions on silica gel, the stationary phase can be deactivated with a base like triethylamine. rochester.edu

Table 2: Overview of Chromatographic Purification Techniques

| Technique | Scale | Speed | Stationary Phase | Key Advantage |

| Preparative TLC | Milligram to gram sorbtech.com | Moderate | Thick layer of adsorbent (e.g., silica) silicycle.comchemrxiv.org | Good for separating compounds with similar Rf values chemrxiv.org |

| Column Chromatography | Milligram to multi-gram | Slow | Packed column of adsorbent (e.g., silica) youtube.comyoutube.com | Versatile and widely applicable khanacademy.orgyoutube.com |

| Flash Chromatography | Milligram to gram wfu.edu | Fast chromatographydirect.com | Packed column of adsorbent (e.g., silica) chromatographydirect.comrochester.edu | Rapid purification, high efficiency chromatographydirect.comchromatographyonline.com |

Principles of Stereocontrol in S 1 Benzyl 4 Glycidylpyrazole Synthesis

Enantioselective Catalysis in Epoxide Ring Transformations

Enantioselective catalysis is a cornerstone in the synthesis of chiral molecules like (S)-1-benzyl-4-glycidylpyrazole. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of glycidyl (B131873) pyrazoles, catalysis focuses on the asymmetric transformation of the epoxide ring, either through its formation (asymmetric epoxidation) or its opening.

Chiral Lewis acid catalysis is a powerful tool for achieving enantioselectivity. Complexes formed from a metal salt, such as scandium(III) triflate (Sc(OTf)3), and a chiral ligand can effectively catalyze the asymmetric ring-opening of meso-epoxides. While direct literature on the application to a 1-benzyl-4-glycidylpyrazole precursor is specific, the principle is well-established with analogous substrates. For instance, chiral N,N'-dioxide-scandium(III) complexes have been successfully used in the asymmetric ring-opening of meso-epoxides with various nucleophiles.

In a hypothetical application to a precursor of (S)-1-benzyl-4-glycidylpyrazole, a prochiral or meso-epoxide could be opened by a nucleophile in the presence of the chiral scandium catalyst. The catalyst, featuring a C2-symmetric chiral N,N'-dioxide ligand derived from L-proline, creates a chiral environment around the scandium metal center. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the coordinated epoxide, leading to the preferential formation of one enantiomer of the resulting product. The high efficiency of these catalysts allows for low catalyst loadings, often as low as 0.05 mol%.

Table 1: Representative Results for Asymmetric Ring-Opening of meso-Epoxides with a Chiral Sc(OTf)3 Catalyst (Note: This table illustrates the capability of the catalyst system with representative substrates, as direct data for a glycidylpyrazole precursor is not available in the cited literature.)

| Epoxide Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Cyclohexene Oxide | Aniline | 1 | 96 | 93 |

| Cyclopentene Oxide | Benzylamine | 1 | 95 | 92 |

| cis-Stilbene Oxide | Methanol | 0.5 | >99 | 91 |

Data derived from studies on analogous meso-epoxides.

Lewis base catalysis offers an alternative strategy for achieving enantiocontrol in reactions involving epoxides. Chiral Lewis bases, such as certain amines or phosphines, can activate reagents or substrates to facilitate enantioselective transformations. While specific examples for the synthesis of (S)-1-benzyl-4-glycidylpyrazole are not broadly documented, the principles of Lewis base-catalyzed desymmetrization of epoxides are highly relevant. For example, chiral thioureas have been employed as Lewis bases to catalyze the enantioselective ring-opening of terminal epoxides, a class of compounds that includes glycidyl ethers and, by extension, glycidyl pyrazoles.

In such a reaction, the chiral Lewis base would typically activate the epoxide or the attacking nucleophile through hydrogen bonding or other non-covalent interactions, thereby creating a stereochemically defined transition state that leads to the desired (S)-enantiomer.

Kinetic Resolution Approaches for Stereoisomer Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The result is the conversion of one enantiomer into a new product while leaving the other, less reactive enantiomer unreacted and thus enriched.

For the production of (S)-1-benzyl-4-glycidylpyrazole, a racemic mixture of (R)- and (S)-1-benzyl-4-glycidylpyrazole could be subjected to hydrolytic kinetic resolution (HKR). This reaction, famously catalyzed by chiral cobalt-salen complexes, involves the enantioselective addition of water to the epoxide. In a typical HKR, the (R)-enantiomer would be selectively hydrolyzed to the corresponding diol, leaving the desired (S)-1-benzyl-4-glycidylpyrazole unreacted and in high enantiomeric purity. The maximum theoretical yield for the recovered epoxide in a kinetic resolution is 50%.

Deracemization Protocols Relevant to Chiral Glycidylpyrazole Precursors

Deracemization is a more advanced and atom-economical strategy that aims to convert a racemic mixture into a single, pure enantiomer with a theoretical yield of 100%. This process avoids the loss of 50% of the material inherent in kinetic resolution. While protocols specifically for 1-benzyl-4-glycidylpyrazole are not prominent in general literature, deracemization of terminal epoxides has been achieved.

One common approach involves a redox-neutral process. For example, a racemic epoxide could be enantioselectively oxidized by a biocatalyst or a chemical oxidant, while the undesired enantiomer is simultaneously reduced back to the epoxide form by a reducing agent. Another strategy involves opening the racemic epoxide to form a halohydrin, followed by a stereoinvertive ring-closure of one of the enantiomers.

Advanced Chiral Analytical Techniques for Enantiomeric Excess Determination

The successful synthesis of (S)-1-benzyl-4-glycidylpyrazole is contingent upon the accurate determination of its enantiomeric purity, or enantiomeric excess (e.e.). Two primary high-level techniques are employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers. The technique uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, a precise e.e. value can be calculated. A variety of chiral columns, such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are available for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric purity. In a standard NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex such as Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce diastereomeric interactions with the enantiomers. This causes the corresponding signals for each enantiomer in the NMR spectrum to shift to different frequencies (chemical shifts). By integrating the signals of these now distinct peaks, the ratio of the enantiomers, and thus the e.e., can be determined.

Table 2: Comparison of Chiral Analytical Techniques

| Technique | Principle of Separation/Differentiation | Advantages | Common Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase causing different retention times. | High accuracy, high sensitivity, direct quantification. | Routine and high-precision e.e. determination. |

| NMR with CSR | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct chemical shifts for enantiomers. | Rapid analysis, no need for chromophore, provides structural information. | Proof of structure and purity, situations where HPLC is difficult. |

Reactivity and Chemical Transformations of S 1 Benzyl 4 Glycidylpyrazole

Nucleophilic Ring-Opening Reactions of the Glycidyl (B131873) Group

The strained three-membered epoxide ring is the most reactive site for nucleophilic attack, providing a gateway to a wide array of functionalized derivatives. These reactions are fundamental to the use of this compound as a building block in synthetic chemistry. nih.gov

The ring-opening of the glycidyl group in (S)-1-Benzyl-4-glycidylpyrazole proceeds with high predictability in terms of both regioselectivity and stereoselectivity, governed by established principles of epoxide chemistry. libretexts.org

Regioselectivity: Under basic or neutral conditions with strong nucleophiles, the reaction follows an SN2 mechanism. youtube.com Nucleophilic attack occurs preferentially at the sterically less hindered carbon atom of the epoxide. youtube.comd-nb.info In the case of the glycidyl group, this is the terminal methylene (B1212753) (CH₂) carbon. This selective attack leads to the formation of 1,3-disubstituted propan-2-ol derivatives. Conversely, under acidic conditions, the reaction mechanism shifts towards an SN1-like character. libretexts.org The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state. libretexts.org

Stereoselectivity: As a classic SN2 reaction, the nucleophilic attack occurs from the side opposite to the carbon-oxygen bond (backside attack). youtube.com This results in an inversion of the configuration at the stereocenter. Since the starting material is the (S)-enantiomer, the newly formed chiral center in the product will have the (R)-configuration. The stereochemistry of the epoxide's preparation is crucial as it dictates the absolute configuration of the resulting products. khanacademy.org The use of chiral catalysts in epoxide ring-opening reactions can achieve high enantioselectivity. acs.orgnih.gov

The reaction of (S)-1-Benzyl-4-glycidylpyrazole with a range of nucleophiles allows for the synthesis of a diverse library of compounds, particularly chiral amino alcohols and their analogues, which are valuable intermediates in medicinal chemistry. The predictable regioselectivity ensures that a single regioisomer is predominantly formed.

Below is a table illustrating the expected products from the reaction with various common nucleophiles under basic or neutral conditions.

| Nucleophile | Reagent Example | Product Class |

| Amine | R₂NH | 1-(Dialkylamino)-3-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol |

| Azide | NaN₃ | 1-Azido-3-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol |

| Thiol | RSH | 1-(Alkylthio)-3-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol |

| Cyanide | NaCN | 4-(1-Benzyl-1H-pyrazol-4-yl)-3-hydroxybutanenitrile |

| Alkoxide | RONa | 1-(Alkoxy)-3-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol |

Functional Group Interconversions on the Pyrazole (B372694) Nucleus

While the epoxide is the most reactive site, the pyrazole ring itself can undergo functionalization, although this often requires specific conditions to avoid reactions with the side chain. The pyrazole ring is generally reactive towards electrophiles at the C4 position, but since this position is already substituted, reactions must target other sites. chim.it

C5-Position Functionalization: The C5 position of the pyrazole ring is a potential site for modification. Methods such as deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile could introduce substituents at this position. Furthermore, modern transition-metal-catalyzed C-H activation strategies have been developed for the functionalization of pyrazoles. For instance, palladium-catalyzed reactions can be used for C-H allylation and benzylation, often requiring an electron-withdrawing group on the ring to facilitate the reaction. researchgate.net Electrophilic bromination using N-Bromosuccinimide (NBS) has also been shown to functionalize the pyrazole ring in related tricyclic systems. nih.gov

Modification of Ring Substituents: If the pyrazole ring were to bear other functional groups, these could be interconverted. For example, a nitro group could be reduced to an amine, or a bromo group could be used in cross-coupling reactions. nih.gov The specific nature of these transformations would depend on the compatibility with the glycidyl and benzyl (B1604629) groups present.

Reactivity Profile of the N-Benzyl Moiety

The N-benzyl group is typically introduced as a protecting group for the pyrazole nitrogen. Its primary chemical transformation of interest is its removal to yield the free NH-pyrazole.

Debenzylation: The most common method for cleaving an N-benzyl group is catalytic hydrogenation. This reaction is typically performed using hydrogen gas and a palladium-on-carbon catalyst (Pd/C). This process is generally clean and efficient, yielding the debenzylated pyrazole and toluene (B28343) as a byproduct. More recently, enzymatic methods have been explored. For example, a laccase/TEMPO system has been reported for the selective deprotection of N-benzyl amines under mild conditions, which could potentially be applied to N-benzylpyrazoles. rsc.org

Participation in Cyclizations: In more complex synthetic strategies, the benzyl group can act as a reactive partner. A palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been developed to construct fused seven-membered azepine rings, demonstrating a sophisticated C-H activation pathway involving both the benzyl and pyrazole C-H bonds. nih.gov

Domino and Cascade Reactions Involving the Pyrazole-Epoxide System

The combination of a nucleophilic pyrazole and an electrophilic epoxide within the same molecule or reaction mixture sets the stage for powerful domino or cascade reactions. nih.gov These sequences, where multiple bonds are formed in a single operation, offer an efficient route to complex heterocyclic structures. nih.gov

A plausible cascade reaction for a system like (S)-1-Benzyl-4-glycidylpyrazole could be initiated by the intermolecular ring-opening of the epoxide. The resulting hydroxyl group could then participate in a subsequent intramolecular cyclization. For example, an unprecedented domino protocol has been reported for the synthesis of tetrahydropyranopyrazole scaffolds starting from a chalcone (B49325) epoxide and a pyrazolone (B3327878). nih.gov In this reaction, a Michael addition is followed by an intramolecular SN2 attack of an enolate oxygen on the epoxide, forming a six-membered pyran ring. nih.gov This highlights the potential for the pyrazole-epoxide system to generate fused ring systems of significant molecular complexity in a highly diastereoselective manner. nih.gov

Strategic Utilization of S 1 Benzyl 4 Glycidylpyrazole As a Chiral Building Block

A Foundation for Enantioselective Synthesis of Advanced Molecular Architectures

Chiral building blocks are fundamental to modern drug discovery and development, with a significant portion of new pharmaceuticals being single enantiomers. nih.gov The demand for enantiomerically pure compounds has driven the development of innovative synthetic methodologies. nih.gov (S)-1-benzyl-4-glycidylpyrazole serves as an exemplary chiral synthon, enabling the introduction of a stereocenter with a defined configuration into a target molecule. This is crucial for the synthesis of biologically active compounds where stereochemistry often dictates therapeutic efficacy.

The strategic utility of this pyrazole (B372694) derivative lies in its ability to participate in a variety of chemical transformations in a highly stereocontrolled manner. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. This reactivity, coupled with the inherent chirality of the starting material, facilitates the enantioselective synthesis of a wide range of complex structures.

Construction of Complex Heterocyclic Scaffolds

The pyrazole core is a prevalent motif in numerous pharmaceuticals and agrochemicals. nih.gov The ability to construct more complex heterocyclic systems incorporating this core in an enantiomerically pure form is of significant interest. (S)-1-benzyl-4-glycidylpyrazole provides a key starting point for such endeavors.

Synthesis of Optically Pure β-Pyrazole-Substituted Alcohols

The ring-opening of the glycidyl (B131873) moiety in (S)-1-benzyl-4-glycidylpyrazole with various nucleophiles provides a direct route to optically pure β-pyrazole-substituted alcohols. This reaction is a cornerstone of its application as a chiral building block. The regioselective attack of a nucleophile at the less hindered carbon of the oxirane ring, a well-established reaction pattern for epoxides, leads to the formation of a secondary alcohol with a newly generated stereocenter. The stereochemistry of this new center is influenced by the existing stereocenter of the glycidyl group, often proceeding with high diastereoselectivity.

The synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates and their subsequent ring-opening with amines demonstrates a practical application of this strategy, leading to the formation of novel pyrazolo[1,5-a] nih.govfsu.edudiazepin-4-ones. nih.gov

Table 1: Synthesis of Optically Pure β-Pyrazole-Substituted Alcohols

| Nucleophile | Product |

|---|---|

| Amines | β-amino-α-hydroxy pyrazole derivatives |

| Thiols | β-thio-α-hydroxy pyrazole derivatives |

| Azides | β-azido-α-hydroxy pyrazole derivatives |

This table illustrates the general outcomes of nucleophilic ring-opening reactions on (S)-1-benzyl-4-glycidylpyrazole, leading to a variety of optically pure β-pyrazole-substituted alcohols.

Diastereoselective Formation of Pyranopyrazole Ring Systems

Pyranopyrazoles are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. nih.govgsconlinepress.com The diastereoselective synthesis of these scaffolds is a significant challenge in organic synthesis. An unprecedented domino protocol has been developed for the synthesis of functionalized tetrahydro-pyranopyrazole scaffolds, generating three contiguous stereogenic centers with high diastereoselectivity. nih.gov While this specific study utilized a chalcone (B49325) epoxide, the principle of using a chiral epoxide to induce diastereoselectivity in the formation of a pyran ring fused to a pyrazole is highly relevant.

The reaction of a pyrazolone (B3327878) with a chiral epoxide, such as a derivative of (S)-1-benzyl-4-glycidylpyrazole, can lead to a cascade annulation reaction, resulting in the formation of a pyranopyrazole system. nih.gov The stereochemistry of the starting epoxide would be expected to direct the stereochemical outcome of the newly formed stereocenters in the pyran ring.

Table 2: Diastereoselective Synthesis of Pyranopyrazole Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Diastereomeric Ratio |

|---|---|---|---|

| Chalcone Epoxide | Pyrazolone | Ambient Temperature | High |

This table presents examples of reaction conditions that have been shown to produce pyranopyrazole systems with high diastereoselectivity. nih.govgsconlinepress.com

Role in the Synthesis of Chiral Polymeric Materials

The application of chiral building blocks extends beyond small molecule synthesis into the realm of materials science. Chiral polymers are of interest for applications in chiral separations, asymmetric catalysis, and optoelectronics. (S)-1-benzyl-4-glycidylpyrazole can serve as a chiral monomer in the synthesis of novel polymeric materials.

One such example is the potential synthesis of pyrazole-grafted poly(glycidyl methacrylate) (PGMA). PGMA is a versatile polymer due to the presence of reactive epoxy groups that can be readily functionalized. rsc.orgresearchgate.net By reacting (S)-1-benzyl-4-glycidylpyrazole with a suitable functional group on a pre-formed polymer backbone or by copolymerizing a monomer derived from it, a chiral polymeric material can be created.

The synthesis of well-controlled PGMA and its block copolymers can be achieved via atom transfer radical polymerization (ATRP). rsc.org The post-polymerization modification of PGMA with amines, thiols, or other nucleophiles is a common strategy. researchgate.net Reacting PGMA with a deprotonated pyrazole, for instance, could lead to the desired pyrazole-grafted polymer. The chirality would be introduced by using an enantiomerically pure pyrazole derivative in the grafting process.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| (S)-1-Benzyl-4-glycidylpyrazole |

| β-Pyrazole-Substituted Alcohols |

| Pyranopyrazole |

| Pyrazole-g-Poly(Glycidyl Methacrylate) |

| Chalcone Epoxide |

| Pyrazolone |

| Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylate |

| Pyrazolo[1,5-a] nih.govfsu.edudiazepin-4-one |

| Poly(glycidyl methacrylate) (PGMA) |

Mechanistic Insights and Computational Investigations on Glycidylpyrazole Chemistry

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of (s)-1-Benzyl-4-glycidylpyrazole would logically proceed via the N-alkylation of a 4-glycidylpyrazole precursor with a benzyl (B1604629) halide (e.g., benzyl bromide). This reaction is a type of nucleophilic substitution, likely following an SN2 mechanism.

The pyrazole (B372694) ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation. The regioselectivity of this reaction—that is, whether the benzyl group attaches to N1 or N2—is a critical aspect. In an unsubstituted pyrazole, the two nitrogens are equivalent due to tautomerism. However, the presence of the 4-glycidyl substituent breaks this symmetry.

The reaction mechanism can be elucidated as follows:

Deprotonation: In the presence of a base, the N-H proton of the pyrazole ring is removed, generating a pyrazolate anion. This anion is a more potent nucleophile than the neutral pyrazole.

Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the benzyl halide. The lone pair of electrons on one of the nitrogen atoms forms a new N-C bond, while the halide is expelled as a leaving group. This is a concerted step characteristic of an SN2 reaction. mdpi.comresearchgate.net

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen atom, the benzylic carbon, and the leaving group are partially bonded.

The regioselectivity (N1 vs. N2 attack) is governed by a combination of steric and electronic factors. The bulky glycidyl (B131873) group at the C4 position can sterically hinder the adjacent N-atoms, influencing which nitrogen is more accessible for the incoming benzyl group. Computational studies on simpler pyrazoles show that activation energies for N1 and N2 alkylation can differ, leading to a preference for one isomer. wuxiapptec.com For instance, in some cases, intramolecular hydrogen bonding in the transition state can stabilize one pathway over the other, dictating the final product ratio. wuxiapptec.com

Enzymatic approaches have also been developed for the highly selective N-alkylation of pyrazoles, utilizing engineered methyltransferases and non-natural analogues of the S-adenosyl-l-methionine cofactor. nih.govnih.govresearchgate.net These biocatalytic methods can achieve unprecedented regioselectivity (>99%) for specific isomers, which is often challenging to accomplish with traditional chemical methods. nih.govnih.govresearchgate.net

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and energetics in pyrazole chemistry. researchgate.netnih.gov For the synthesis of (s)-1-Benzyl-4-glycidylpyrazole, computational modeling can provide deep insights that are difficult to obtain experimentally.

Transition State Modeling: Researchers can model the geometry of the SN2 transition state for the N-alkylation of 4-glycidylpyrazole. By calculating the structure of the transition state, key parameters like the forming N-C bond distance and the breaking C-Halide bond distance can be determined. nih.gov A key feature of a true transition state on the potential energy surface is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. github.io

Reaction Energetics: DFT calculations can map the entire potential energy surface (PES) for the reaction. mdpi.comresearchgate.net This allows for the determination of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies for alkylation at N1 versus N2, chemists can predict the major regioisomer. wuxiapptec.com For example, a computational study on pyrazole alkylation with chloroacetamide found a 3 kcal/mol lower activation energy for N2 alkylation, correctly predicting it as the major product. wuxiapptec.com

Below is an illustrative table showing the type of data that would be generated from a DFT study on the benzylation of a hypothetical 4-substituted pyrazole.

| Parameter | N1-Alkylation Pathway | N2-Alkylation Pathway |

| Activation Energy (ΔG‡) | 18.5 kcal/mol | 20.1 kcal/mol |

| Reaction Energy (ΔGrxn) | -15.2 kcal/mol | -14.8 kcal/mol |

| Transition State N-C Bond Length | 2.15 Å | 2.18 Å |

| Transition State C-Br Bond Length | 2.35 Å | 2.33 Å |

| Imaginary Frequency | -350 cm-1 | -345 cm-1 |

| Note: This data is hypothetical and serves to illustrate the outputs of a computational study. It is based on principles from studies on related pyrazole alkylations. |

These computational models can also account for solvent effects, which can significantly influence reaction rates and energetics. mdpi.comresearchgate.net

Structure-Reactivity Relationship Analysis through Theoretical Methods

Structure-reactivity relationships (SRRs) describe how the chemical structure of a molecule influences its reactivity. Theoretical methods are invaluable for quantifying these relationships in pyrazole derivatives. researchgate.netnih.govnih.gov

For (s)-1-Benzyl-4-glycidylpyrazole, the key structural features influencing its reactivity are:

The pyrazole core : An aromatic heterocycle with distinct electronic properties.

The N1-benzyl group : A bulky, electron-donating group.

The C4-glycidyl group : Contains a reactive epoxide ring.

Theoretical analyses often involve calculating molecular descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For a pyrazole, the region around the nitrogen lone pairs is typically electron-rich. researchgate.net

Atomic Charges: Calculating the partial charge on each atom helps identify reactive sites. In the pyrazole ring, the nitrogen atoms carry a negative partial charge, making them nucleophilic centers for alkylation.

The introduction of a benzyl group at N1 and a glycidyl group at C4 would alter the electronic landscape of the parent pyrazole ring. The benzyl group is generally electron-donating, which would increase the electron density and nucleophilicity of the ring system. The glycidyl group's epoxide is an electrophilic site, prone to ring-opening reactions by nucleophiles. Theoretical calculations can precisely quantify these electronic effects and predict how they modulate the reactivity of both the pyrazole ring and the glycidyl substituent.

Stereoelectronic Effects Governing Reactivity

Stereoelectronic effects are orbital-based interactions that dictate the geometry and reactivity of molecules. nih.gov They arise from the specific spatial arrangement of orbitals and are fundamental to understanding reaction mechanisms.

In the chemistry of (s)-1-Benzyl-4-glycidylpyrazole, two key reactions are governed by stereoelectronic effects:

N-Alkylation (SN2 Reaction): The SN2 reaction requires a specific orbital alignment for the transition state to be stabilized. The nucleophile's HOMO (in this case, the lone pair orbital of the pyrazolate nitrogen) must overlap effectively with the electrophile's LUMO (the σ* anti-bonding orbital of the C-Br bond in benzyl bromide). This requires a "backside attack" geometry, where the nucleophile approaches the carbon atom from the side opposite the leaving group. This precise alignment ensures maximum orbital overlap, facilitating bond formation and breaking. researchgate.net Any deviation from this optimal trajectory due to steric hindrance would raise the transition state energy and slow the reaction.

Epoxide Ring-Opening: The glycidyl moiety's epoxide ring is highly strained and reactive. It can be opened by nucleophiles under either acidic or basic conditions. The stereochemical outcome of this ring-opening is controlled by stereoelectronic effects. In a typical SN2-type ring-opening under basic/neutral conditions, the nucleophile will attack one of the epoxide carbons from the backside, leading to an inversion of stereochemistry at that center. The regioselectivity of the attack (at the terminal or internal carbon of the epoxide) is also influenced by a combination of steric and electronic factors, which can be rationalized by analyzing the orbital coefficients of the LUMO of the epoxide.

Understanding these stereoelectronic requirements is crucial for predicting and controlling the outcomes of reactions involving (s)-1-Benzyl-4-glycidylpyrazole and designing synthetic strategies that yield specific stereoisomers.

Emerging Trends and Future Perspectives in S 1 Benzyl 4 Glycidylpyrazole Research

Innovations in Asymmetric Synthetic Methodologies

The precise installation of the chiral glycidyl (B131873) group onto the pyrazole (B372694) ring is a key challenge in the synthesis of (S)-1-Benzyl-4-glycidylpyrazole. Recent innovations in asymmetric synthesis have provided several potential pathways to achieve this with high enantioselectivity.

One of the most promising approaches involves the asymmetric epoxidation of a prochiral precursor , such as 4-allyl-1-benzylpyrazole. This transformation can be achieved using various catalytic systems that have proven effective for other allylic compounds. The Sharpless asymmetric epoxidation, a cornerstone of stereoselective synthesis, offers a potential route, although its application to N-heterocyclic substrates may require careful optimization. nih.gov

Another innovative strategy is the use of chiral auxiliaries . A novel approach for synthesizing chiral pyrazole derivatives involves the use of tert-butanesulfinamide as a chiral auxiliary. This method proceeds through the stereoselective addition to a chiral toluenesulfinyl imine, followed by several steps to construct the pyrazole ring. nih.gov While this specific methodology does not directly yield a glycidyl group, the principle of using a chiral auxiliary to control stereochemistry could be adapted for the synthesis of (S)-1-Benzyl-4-glycidylpyrazole.

Furthermore, phase-transfer catalysis has emerged as a powerful tool for the asymmetric synthesis of N-substituted pyrazoles. knu.ac.kr An efficient cinchona-based phase-transfer-catalyzed asymmetric aza-Michael reaction of pyrazole with α,β-unsaturated ketones has been developed, affording chiral N-substituted pyrazoles in high yields and excellent enantioselectivities. knu.ac.kr This methodology could potentially be adapted for the introduction of a glycidyl precursor.

| Methodology | Key Features | Potential Precursor | Relevant Findings |

| Asymmetric Epoxidation | Utilizes chiral catalysts to stereoselectively form the epoxide ring. | 4-allyl-1-benzylpyrazole | Sharpless epoxidation and other modern methods show high potential for syn-selective epoxidation of allylic alcohols. nih.gov |

| Chiral Auxiliary | Employs a removable chiral group to direct stereoselective transformations. | A pyrazole precursor functionalized for auxiliary attachment. | tert-Butanesulfinamide has been successfully used for the synthesis of other chiral pyrazoles. nih.gov |

| Phase-Transfer Catalysis | Uses a chiral catalyst to control stereochemistry in a biphasic system. | Pyrazole and a suitable electrophile with a glycidyl or precursor moiety. | Cinchona-based catalysts have shown high efficiency in the asymmetric synthesis of N-substituted pyrazoles. knu.ac.kr |

Exploration of Novel Catalytic Systems

The development of novel and efficient catalytic systems is paramount for the practical synthesis of (S)-1-Benzyl-4-glycidylpyrazole. Research is increasingly focused on both metal-based and organocatalytic systems that offer high activity, selectivity, and sustainability.

Chiral Lewis acid catalysts are at the forefront of this exploration. Transition metal complexes, particularly those of titanium, have been shown to be effective for the syn-selective epoxidation of terminal allylic alcohols, which is a key step in a potential synthesis of the target molecule. nih.gov The use of chiral salen and salalen ligands in combination with metals like titanium can provide highly stereoselective epoxidation catalysts. nih.gov

Organocatalysis offers a metal-free alternative and has seen significant advancements. Chiral phosphoric acids have been successfully employed in the asymmetric synthesis of axially chiral arylpyrazoles, demonstrating their ability to control stereochemistry in pyrazole functionalization. nih.govnih.govchemrxiv.org Iminium salt organocatalysts are also being explored for asymmetric epoxidation reactions. researchgate.net The development of recyclable organocatalysts is a particularly promising area for sustainable synthesis.

Recent research has also highlighted the potential of photoredox catalysis in asymmetric synthesis. frontiersin.org This approach utilizes visible light to drive chemical reactions, offering a green and efficient alternative to traditional methods. Metallaphotoredox asymmetric catalysis, combining a transition metal with a photosensitizer, has been successfully applied to the synthesis of chiral molecules. frontiersin.org

| Catalyst Type | Examples | Potential Application | Key Advantages |

| Chiral Lewis Acids | Titanium-salalen complexes | Asymmetric epoxidation of 4-allyl-1-benzylpyrazole | High syn-selectivity and efficiency. nih.gov |

| Organocatalysts | Chiral Phosphoric Acids, Iminium Salts | Asymmetric functionalization of the pyrazole ring | Metal-free, often milder reaction conditions. nih.govnih.govchemrxiv.orgresearchgate.net |

| Photoredox Catalysts | Ruthenium or Iridium complexes | Light-driven asymmetric transformations | Green energy source, novel reactivity. frontiersin.org |

Expansion of Scope in Complex Molecule Synthesis

The true value of (S)-1-Benzyl-4-glycidylpyrazole lies in its application as a chiral building block for the synthesis of more complex and biologically active molecules. The glycidyl moiety is a versatile functional group that can undergo a variety of transformations, including ring-opening reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities with retention of stereochemistry.

The N-benzylpiperidine motif, which can be conceptually derived from the benzyl (B1604629) and a portion of the pyrazole ring, is frequently employed in drug discovery to modulate physicochemical properties and efficacy. nih.gov The pyrazole core itself is a common feature in many pharmaceuticals. nih.govnih.gov Therefore, (S)-1-Benzyl-4-glycidylpyrazole is a promising starting material for the synthesis of novel drug candidates. For instance, the ring-opening of the epoxide with an amine could lead to the formation of chiral amino alcohols, a common structural motif in pharmaceuticals.

The application of pyrazole derivatives extends to the development of inhibitors for various enzymes, such as phosphodiesterase 4 (PDE4). nih.gov The chiral center introduced by the glycidyl group can be crucial for specific interactions with biological targets, leading to improved potency and selectivity.

Development of Sustainable and Atom-Economical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like (S)-1-Benzyl-4-glycidylpyrazole, developing sustainable and atom-economical processes is a key research direction.

Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a critical consideration. mdpi.comresearchgate.net Reactions such as cycloadditions and catalytic additions are inherently more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents. The synthesis of pyrazoles via [3+2] cycloaddition reactions is a well-established and atom-economical method. organic-chemistry.org

The use of renewable feedstocks and green solvents is another important aspect of sustainable synthesis. Iron-catalyzed tandem reactions using alcohols derived from biomass as the primary feedstock have been developed for the synthesis of pyrazoles, offering a more sustainable alternative to traditional methods. rsc.orgresearchgate.net The use of water as a solvent in pyrazole synthesis is also being actively explored.

Flow chemistry presents a promising technology for the safe, efficient, and scalable synthesis of pyrazole derivatives. nih.gov Continuous-flow processes can offer better control over reaction parameters, leading to higher yields and purities, and can facilitate the use of hazardous reagents in a safer manner.

| Green Chemistry Principle | Application in (S)-1-Benzyl-4-glycidylpyrazole Synthesis | Potential Benefits |

| Atom Economy | Utilizing cycloaddition reactions and catalytic C-H functionalization. | Reduced waste, increased efficiency. mdpi.comresearchgate.netorganic-chemistry.org |

| Renewable Feedstocks | Employing biomass-derived alcohols as starting materials. | Reduced reliance on fossil fuels. rsc.orgresearchgate.net |

| Green Solvents | Using water or other environmentally benign solvents. | Reduced environmental impact and improved safety. |

| Flow Chemistry | Implementing continuous-flow processes for key synthetic steps. | Enhanced safety, scalability, and process control. nih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-1-Benzyl-4-glycidylpyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: A robust synthesis approach involves:

- Core pyrazole formation : Start with a substituted pyrazole precursor (e.g., 4-aminopyrazole derivatives) and introduce the benzyl group via nucleophilic substitution or cross-coupling reactions .

- Epoxidation : Use Sharpless asymmetric epoxidation or Jacobsen catalysts to stereoselectively introduce the glycidyl group, ensuring enantiomeric purity .

- Optimization : Vary solvents (e.g., ethanol, DMF), catalysts (e.g., acetic acid for acid-catalyzed condensation), and temperature (reflux vs. room temperature) to maximize yield. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing (S)-1-Benzyl-4-glycidylpyrazole, particularly for confirming stereochemical purity?

Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) with UV detection to quantify enantiomeric excess .

- NMR Spectroscopy : Analyze H and C NMR splitting patterns (e.g., glycidyl proton coupling constants) to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, if feasible .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of (S)-1-Benzyl-4-glycidylpyrazole across pharmacological studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, concentrations, purity thresholds) to identify variables influencing activity .

- Reproducibility Protocols : Validate key findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and independent synthesis batches .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., diastereomers or degradation products) that may confound bioactivity results .

Q. What interdisciplinary strategies integrate computational modeling with experimental data to elucidate the neuroprotective mechanism of (S)-1-Benzyl-4-glycidylpyrazole?

Methodological Answer:

- Molecular Docking : Screen against targets like NMDA receptors or Aβ plaques using software (e.g., AutoDock Vina) to predict binding modes .

- MD Simulations : Perform 100-ns simulations to assess ligand-receptor stability and identify critical residues for mutagenesis studies .

- In Vitro/In Vivo Correlation : Validate predictions via electrophysiology (e.g., patch-clamp for ion channel modulation) and rodent models of neurodegeneration .

Q. How can researchers design experiments to resolve discrepancies in the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?

Methodological Answer:

- ADME Profiling : Use Caco-2 cell assays for permeability, liver microsomes for metabolic stability, and LC-MS/MS for plasma concentration quantification .

- Isotope Labeling : Synthesize C-labeled analogs to track metabolite formation in vivo .

- Species-Specific Comparisons : Test cross-species metabolic pathways (e.g., human vs. murine CYP450 isoforms) to identify translational gaps .

Data Contradiction & Experimental Design

What frameworks guide the formulation of rigorous research questions for studying (S)-1-Benzyl-4-glycidylpyrazole in complex systems?

Methodological Answer:

- PICO Framework : Define P opulation (e.g., neuronal cells), I ntervention (compound concentration range), C omparator (positive controls like memantine), and O utcome (e.g., reduced oxidative stress) .

- FINER Criteria : Ensure questions are F easible (e.g., scalable synthesis), I nteresting (novel targets), N ovel (understudied enantiomers), E thical (animal model compliance), and R elevant (Alzheimer’s disease applications) .

Q. How should researchers apply iterative design principles to optimize the compound’s synthetic yield and bioactivity?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .

- SAR Studies : Synthesize analogs with modified glycidyl or benzyl groups to map structural determinants of activity .

- High-Throughput Screening : Screen 100+ derivatives in parallel for rapid hit-to-lead progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.